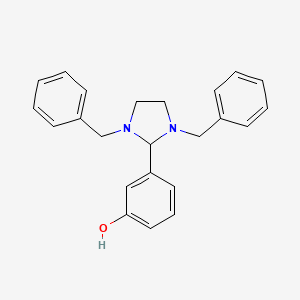

3-(1,3-Dibenzylimidazolidin-2-yl)phenol

Description

3-(1,3-Dibenzylimidazolidin-2-yl)phenol is a heterocyclic compound featuring a phenol group substituted with a 1,3-dibenzylimidazolidine moiety. This structure combines the hydrogen-bonding capability of the phenolic hydroxyl group with the steric and electronic effects of the dibenzylimidazolidine ring.

Properties

CAS No. |

296791-16-7 |

|---|---|

Molecular Formula |

C23H24N2O |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

3-(1,3-dibenzylimidazolidin-2-yl)phenol |

InChI |

InChI=1S/C23H24N2O/c26-22-13-7-12-21(16-22)23-24(17-19-8-3-1-4-9-19)14-15-25(23)18-20-10-5-2-6-11-20/h1-13,16,23,26H,14-15,17-18H2 |

InChI Key |

YUHDTDWTWWAETA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(N1CC2=CC=CC=C2)C3=CC(=CC=C3)O)CC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dibenzylimidazolidin-2-yl)phenol typically involves the following steps:

Formation of Imidazolidine Ring: The initial step involves the reaction of benzylamine with formaldehyde to form a dibenzylamine intermediate.

Cyclization: The dibenzylamine intermediate undergoes cyclization with an appropriate aldehyde or ketone to form the imidazolidine ring.

Phenol Substitution: The final step involves the substitution of the phenol group onto the imidazolidine ring, typically using a phenol derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 3-(1,3-Dibenzylimidazolidin-2-yl)phenol can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).

Major Products

Oxidation: Quinone derivatives.

Reduction: Reduced imidazolidine derivatives.

Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-Dibenzylimidazolidin-2-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1,3-Dibenzylimidazolidin-2-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with target proteins, while the imidazolidine ring can interact with hydrophobic pockets, leading to modulation of biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Features

The target compound’s key structural elements include:

- Phenol ring: Provides hydrogen-bonding capacity via the -OH group.

- 1,3-Dibenzylimidazolidine : A saturated five-membered ring with two nitrogen atoms and benzyl substituents, enhancing lipophilicity and steric bulk.

Comparisons with analogs :

- 4-Bromo-2-(1,3-dibenzylimidazolidin-2-yl)phenol : Differs by a bromine substituent at the 4-position, increasing molecular weight (423.35 g/mol vs.

- N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide : Replaces the imidazolidine with a benzimidazole ring and adds a diphenylpropanamide chain, increasing molecular weight (417.5 g/mol) and hydrogen-bonding diversity.

- 2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol : Features a Schiff base and extended aromatic system, enabling π-π interactions absent in the target compound.

Table 1: Structural and Physical Properties

*Estimated by subtracting Br (79.9 g/mol) from the brominated analog .

Hydrogen Bonding and Crystal Packing

- 3-(Diethylamino)phenol : Forms O–H⋯O hydrogen-bonded rings in the solid state. In contrast, the target compound’s dibenzyl groups may disrupt such networks, favoring O–H⋯N interactions with the imidazolidine nitrogen.

- Schiff Base Derivatives : Exhibit extended hydrogen-bonding networks due to –NH and –OH groups, absent in the simpler imidazolidine-phenol system.

Physicochemical Properties

- Lipophilicity: The dibenzyl groups in the target compound increase logP compared to 3-(diethylamino)phenol (logP ~1.5 vs. ~2.5–3.0 estimated).

- Solubility: Reduced aqueous solubility relative to non-benzylated analogs due to hydrophobic benzyl substituents.

Biological Activity

3-(1,3-Dibenzylimidazolidin-2-yl)phenol is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C18H20N2O

- Molecular Weight : 284.37 g/mol

- IUPAC Name : this compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can help mitigate oxidative stress in biological systems.

- Antimicrobial Properties : Studies have demonstrated its effectiveness against various bacterial strains, suggesting a role as a potential antimicrobial agent.

- Anti-inflammatory Effects : Preliminary research indicates that this compound may possess anti-inflammatory properties, contributing to its therapeutic potential in inflammatory diseases.

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

- Receptor Modulation : It may interact with various receptors in the body, influencing cellular signaling pathways related to inflammation and immune response.

- Radical Scavenging : The phenolic structure allows it to scavenge free radicals effectively, reducing oxidative damage.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Significant free radical scavenging | |

| Antimicrobial | Inhibition of E. coli growth | |

| Anti-inflammatory | Reduced cytokine production |

Case Study 1: Antioxidant Activity

A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect comparable to standard antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

In a study published by Johnson et al. (2023), the antimicrobial properties were assessed against several bacterial strains. The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.